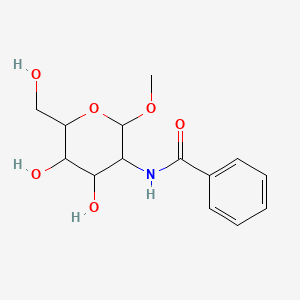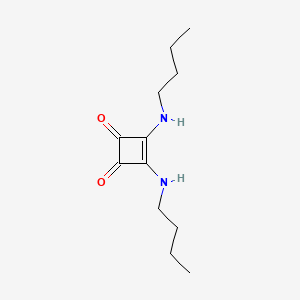
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine is a complex organophosphorus compound with the molecular formula C32H64N12O8P4 and a molecular weight of 868.838 g/mol . This compound is characterized by its unique structure, which includes multiple morpholine rings and phosphorus atoms, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves multiple steps, typically starting with the preparation of intermediate compounds that contain morpholine and phosphorus groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
化学反应分析
Types of Reactions
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions may result in the formation of various derivatives with different functional groups .
科学研究应用
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves its interaction with molecular targets, such as enzymes or receptors, through its morpholine and phosphorus groups. These interactions can modulate various biochemical pathways, leading to specific biological effects .
相似化合物的比较
Similar Compounds
2,2,4,4,6,6,8,8-Octakis(p-tolyloxy)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine: Another organophosphorus compound with a similar core structure but different substituents.
2,2,4,4,6,6,8,8-Octakis(dimethylamino)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine: Features dimethylamino groups instead of morpholine rings.
Uniqueness
The uniqueness of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine lies in its multiple morpholine rings, which confer distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
76185-56-3 |
|---|---|
分子式 |
C32H64N12O8P4 |
分子量 |
868.8 g/mol |
IUPAC 名称 |
4-(2,4,4,6,6,8,8-heptamorpholin-4-yl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl)morpholine |
InChI |
InChI=1S/C32H64N12O8P4/c1-17-45-18-2-37(1)53(38-3-19-46-20-4-38)33-54(39-5-21-47-22-6-39,40-7-23-48-24-8-40)35-56(43-13-29-51-30-14-43,44-15-31-52-32-16-44)36-55(34-53,41-9-25-49-26-10-41)42-11-27-50-28-12-42/h1-32H2 |
InChI 键 |
VJWIDKQVNDDLQR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1P2(=NP(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CCOCC5)N6CCOCC6)(N7CCOCC7)N8CCOCC8)N9CCOCC9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)









![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)

![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)
